Eprodisate vs. Placebo: Direct Impact on Renal Function Decline (Creatinine Clearance Slope)
In a Phase II/III multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334), Eprodisate demonstrated a statistically significant reduction in the rate of renal function deterioration. The annual decline in creatinine clearance was substantially slower in the Eprodisate group compared to patients receiving standard supportive care alone (placebo) [1].
| Evidence Dimension | Rate of decline in creatinine clearance (annual) |
|---|---|
| Target Compound Data | 10.9 mL/min/1.73 m²/year |
| Comparator Or Baseline | Placebo: 15.6 mL/min/1.73 m²/year |
| Quantified Difference | 4.7 mL/min/1.73 m²/year absolute difference; 30% relative reduction in rate of decline (P=0.02) |
| Conditions | 24-month randomized controlled trial; 183 patients with AA amyloidosis and renal involvement; primary composite endpoint included doubling of serum creatinine, 50% reduction in creatinine clearance, progression to end-stage renal disease, or death. |
Why This Matters
This directly quantifies the clinical utility of Eprodisate in preserving renal function, a metric directly tied to patient morbidity and dialysis-free survival, which generic anti-inflammatories have not demonstrated in this specific population.
- [1] Dember LM, Hawkins PN, Hazenberg BP, et al. Eprodisate for the treatment of renal disease in AA amyloidosis. N Engl J Med. 2007;356(23):2349-2360. doi:10.1056/NEJMoa065644 View Source
